molecular formula C8H10N2OS B181919 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 3087-14-7

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No.: B181919
CAS No.: 3087-14-7
M. Wt: 182.25 g/mol
InChI Key: RYFAQTBOTJEQEQ-UHFFFAOYSA-N
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Description

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring. The presence of a methylthio group and a hydroxyl group further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate. The reaction is carried out under reflux conditions in water, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological activity. For example, it may act as an inhibitor of topoisomerase I, thereby interfering with DNA replication and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar bicyclic structure and exhibit comparable biological activities.

    Pyrimido[4,5-d]pyrimidines: These compounds also have a fused pyrimidine ring system and are studied for their medicinal properties.

Uniqueness

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol is unique due to the presence of the methylthio group and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-methylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-8-9-6-4-2-3-5(6)7(11)10-8/h2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFAQTBOTJEQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282688
Record name 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3087-14-7
Record name NSC27371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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